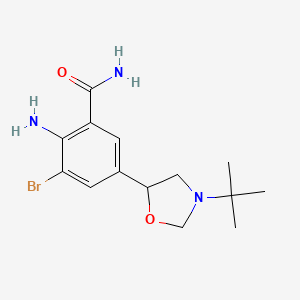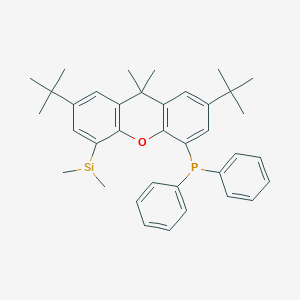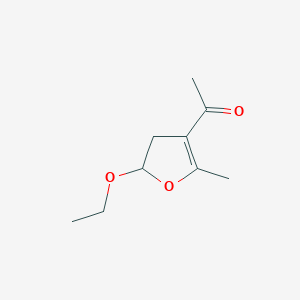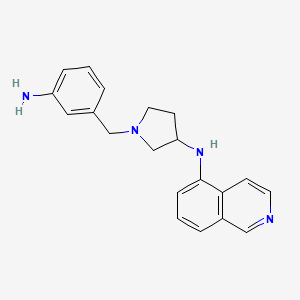![molecular formula C17H12Cl2N2O2 B12885762 [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 75821-68-0](/img/structure/B12885762.png)
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a dichlorophenyl group and a phenyl group, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a dichlorophenyl group and a phenyl group.
Substitution Reactions: The dichlorophenyl and phenyl groups are introduced through substitution reactions, often involving halogenated precursors and appropriate nucleophiles.
Acetic Acid Introduction: The acetic acid moiety is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichlorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is used in the design of new pharmaceuticals and bioactive molecules.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It is explored as a candidate for drug development, particularly in the treatment of inflammatory diseases and infections.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. It is also used in the formulation of agrochemicals and other commercial products.
Mecanismo De Acción
The mechanism of action of [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain. The compound’s structure allows it to bind to these targets effectively, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetic acid: Similar in structure but with a different substitution pattern on the pyrazole ring.
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]butyric acid: Similar structure with a butyric acid moiety.
Uniqueness
The uniqueness of [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid lies in its specific substitution pattern and the presence of the acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
75821-68-0 |
|---|---|
Fórmula molecular |
C17H12Cl2N2O2 |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
2-[3-(3,4-dichlorophenyl)-1-phenylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-14-7-6-11(8-15(14)19)17-12(9-16(22)23)10-21(20-17)13-4-2-1-3-5-13/h1-8,10H,9H2,(H,22,23) |
Clave InChI |
QCDXAOWIGSYLQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)





![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)



![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)


